

DSRM-3716: Application Notes and Protocols for Cell Culture Experiments

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For Researchers, Scientists, and Drug Development Professionals

Introduction

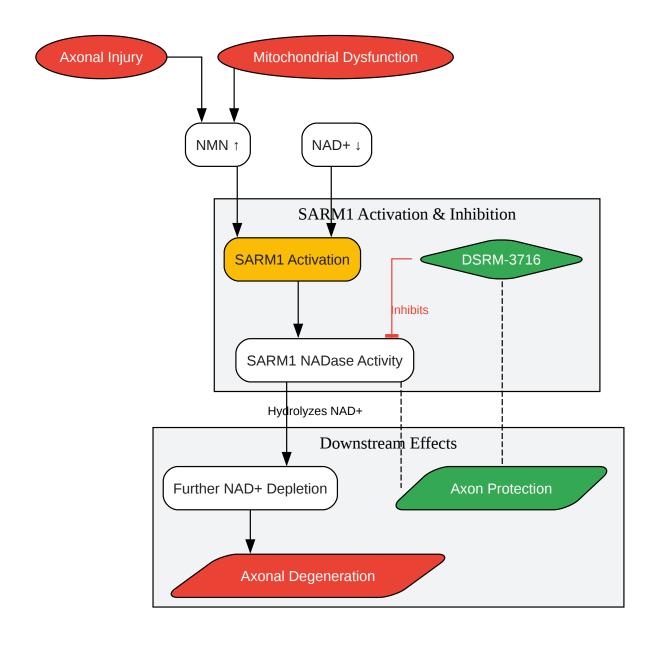
DSRM-3716 is a potent, selective, and reversible small molecule inhibitor of Sterile Alpha and TIR Motif Containing 1 (SARM1), a key mediator of axonal degeneration.[1][2][3][4][5] Axonal degeneration is a common pathological feature of many neurodegenerative diseases, making SARM1 a compelling therapeutic target.[4] **DSRM-3716** exerts its protective effects by inhibiting the NAD(+) hydrolase activity of SARM1, thereby preserving axonal structure and function in response to injury or stress.[1][6] These application notes provide detailed protocols for utilizing **DSRM-3716** in cell culture experiments to study its neuroprotective effects.

Mechanism of Action

Upon axonal injury or significant metabolic stress, the levels of nicotinamide mononucleotide (NMN) rise, while nicotinamide adenine dinucleotide (NAD+) levels fall. This imbalance activates SARM1, which then depletes the remaining axonal NAD+ through its intrinsic NADase activity, leading to a catastrophic energy failure and subsequent axonal degeneration.

[1] **DSRM-3716** directly inhibits this enzymatic activity of SARM1, thus preserving the NAD+ pool and preventing the downstream degenerative cascade.[1][6]





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Caption: DSRM-3716 inhibits SARM1 NADase activity to prevent axonal degeneration.

Quantitative Data Summary

The following tables summarize the in vitro potency and efficacy of **DSRM-3716** in various neuronal cell culture models.

Table 1: In Vitro Potency of DSRM-3716



Parameter	Value	Cell Type/Assay Condition
SARM1 NAD(+) Hydrolase	75 nM	Biochemical Assay
cADPR Increase IC50	2.8 μΜ	Axotomized Mouse DRG Neurons
Axonal Degeneration IC50	2.1 μΜ	Axotomized Mouse DRG Neurons
NfL Release EC50	1.9 μΜ	Axotomized Mouse DRG Neurons

Table 2: Effective Concentrations of DSRM-3716 in Cell-Based Assays

Cell Type	Injury Model	DSRM-3716 Concentration	Observed Effect
Mouse Dorsal Root Ganglion (DRG) Neurons	Axotomy	10 μΜ	Significant protection against axonal fragmentation.[6]
Human iPSC-derived Motor Neurons	Axotomy	10 μΜ	Protection against axonal degeneration. [6]
Mouse Dorsal Root Ganglion (DRG) Neurons	Rotenone (25 μM)	10 μΜ	Prevention of axonal degeneration.[6]

Experimental Protocols Preparation of DSRM-3716 Stock Solution

DSRM-3716 is soluble in DMSO and ethanol up to 100 mM.[2] For cell culture experiments, it is recommended to prepare a high-concentration stock solution in sterile DMSO.

• Reconstitution: Prepare a 10 mM stock solution of **DSRM-3716** in sterile DMSO.



 Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C.[2]

Protocol 1: Axonal Protection in Mouse Dorsal Root Ganglion (DRG) Neurons Following Axotomy

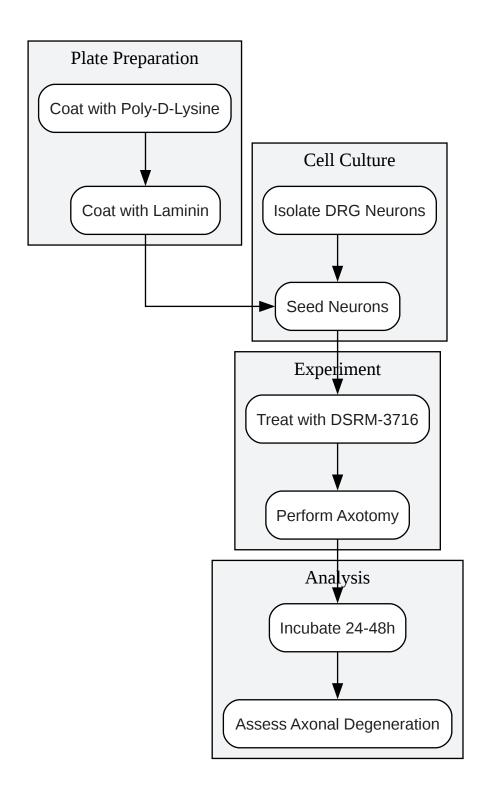
This protocol details the culture of mouse DRG neurons, treatment with **DSRM-3716**, and assessment of axonal protection after mechanical injury (axotomy).

- DSRM-3716
- Mouse embryos (E13.5)
- Neurobasal medium
- B27 supplement
- Nerve Growth Factor (NGF)
- 5-fluoro-2'-deoxyuridine (FDU) and Uridine
- Poly-D-lysine
- Laminin
- Trypsin-EDTA
- Microscalpel or a 26-gauge needle
- Coating Culture Plates:
 - Coat 24-well plates with poly-D-lysine (0.1 mg/ml) overnight at 37°C.
 - Wash twice with sterile water and allow to dry.
 - Coat with laminin (3 μg/ml) for at least 2 hours at 37°C before seeding cells.
- DRG Neuron Isolation and Culture:



- Dissect DRGs from E13.5 mouse embryos and collect them in cold Neurobasal medium.
- Incubate the ganglia in 0.05% trypsin-EDTA for 15 minutes at 37°C.
- Gently triturate the ganglia using a P1000 pipette tip to obtain a single-cell suspension.
- Wash the cells three times with DRG growth medium (Neurobasal medium supplemented with 2% B27, 100 ng/ml NGF, 1 μM uridine, and 1 μM FDU).
- Seed the neurons in the center of the coated wells.
- DSRM-3716 Treatment and Axotomy:
 - After 7-10 days in culture, replace the medium with fresh growth medium containing the desired concentration of DSRM-3716 (e.g., 0.1, 1, 10 μM) or vehicle control (DMSO). Pretreat the cells for 2 hours.
 - Perform axotomy by transecting the axonal field with a microscalpel.
- Assessment of Axonal Degeneration:
 - Incubate the cultures for 24-48 hours post-axotomy.
 - Assess axonal integrity using phase-contrast microscopy or by staining with markers for viable axons (e.g., βIII-tubulin).
 - Quantify the extent of axonal fragmentation.





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Caption: Workflow for assessing DSRM-3716's effect on axotomized DRG neurons.



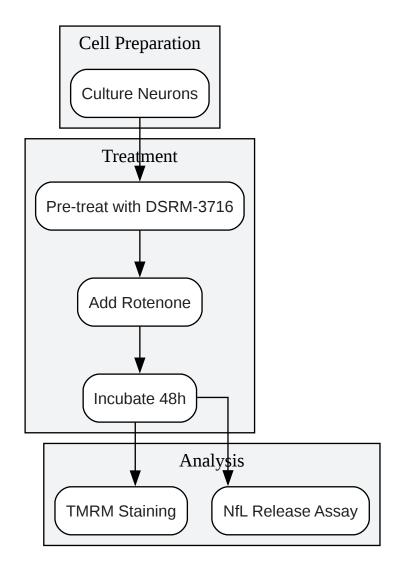
Protocol 2: Protection Against Rotenone-Induced Axonal Degeneration

This protocol describes the use of **DSRM-3716** to protect neurons from the mitochondrial complex I inhibitor, rotenone, which induces axonal degeneration.

- Cultured neurons (e.g., mouse DRG neurons or human iPSC-derived motor neurons)
- DSRM-3716
- Rotenone
- TMRM (Tetramethylrhodamine, Methyl Ester)
- · Neurofilament Light Chain (NfL) ELISA kit
- Cell Culture:
 - Culture neurons as described in Protocol 1 or according to the specific requirements for the chosen cell type.
- DSRM-3716 and Rotenone Treatment:
 - Pre-treat the neuronal cultures with the desired concentrations of **DSRM-3716** or vehicle control for 2 hours.
 - \circ Add rotenone to the culture medium to a final concentration of 25 μ M.
 - Incubate the cells for 48 hours.
- Assessment of Axonal Viability and Degeneration:
 - Mitochondrial Membrane Potential (TMRM Staining):
 - Prepare a 250 nM TMRM staining solution in complete medium.
 - Remove the culture medium and add the TMRM staining solution.



- Incubate for 30 minutes at 37°C.
- Visualize mitochondrial fluorescence using a fluorescence microscope with a TRITC filter set. Healthy mitochondria in protected axons will exhibit bright TMRM fluorescence.
- Neurofilament Light Chain (NfL) Release:
 - Collect the culture supernatant at the end of the experiment.
 - Measure the concentration of NfL in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions. A reduction in NfL release indicates axonal protection.



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Caption: Workflow for evaluating DSRM-3716's protection against rotenone toxicity.

Troubleshooting

- Low Cell Viability: Ensure proper coating of culture plates and use of fresh, high-quality culture media and supplements. Optimize the density of seeded neurons.
- Variability in Axonal Degeneration: Ensure consistent axotomy technique and uniform treatment application across all wells.
- Weak TMRM Signal: Use fresh TMRM solution and optimize the staining concentration and incubation time for your specific cell type. Ensure cells are healthy before staining.

Conclusion

DSRM-3716 is a valuable research tool for investigating the role of SARM1 in axonal degeneration and for exploring the therapeutic potential of SARM1 inhibition. The protocols outlined in these application notes provide a framework for conducting robust in vitro experiments to characterize the neuroprotective effects of **DSRM-3716**. Researchers are encouraged to optimize these protocols for their specific cell models and experimental questions.

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